Nitrocéfine

Vue d'ensemble

Description

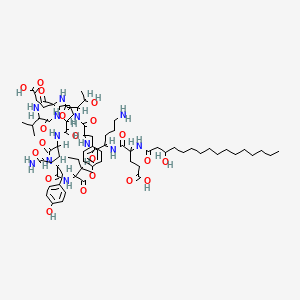

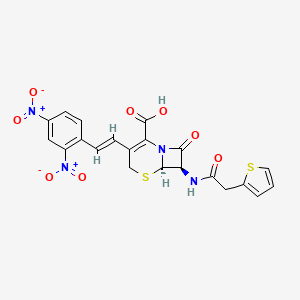

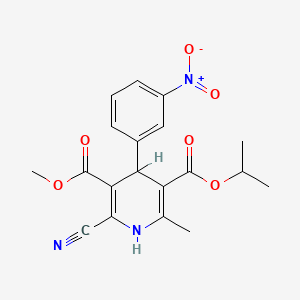

Nitrocefin is a chromogenic cephalosporin substrate used to detect the presence of beta-lactamase enzymes, which are important mediators of bacterial antibiotic resistance . It allows for rapid detection using few materials and inexpensive equipment .

Synthesis Analysis

A practical synthesis of Nitrocefin has been reported, which is a key reagent for high and low throughput assays of the activities of penicillin-binding proteins (PBPs) and beta-lactamases . This compound is commercially available but is prohibitively expensive because of the circuitous routes to its synthesis. A three-step synthesis of Nitrocefin has been described that gives an overall yield of 44% .Molecular Structure Analysis

Nitrocefin has a molecular formula of C21H16N4O8S2 and a molecular weight of 516.5 g/mol . As a cephalosporin, Nitrocefin contains a beta-lactam ring which is susceptible to beta-lactamase mediated hydrolysis .Chemical Reactions Analysis

Nitrocefin is a highly activated, chromogenic cephalosporin derivative that exhibits steady-state solvent kinetic isotope effects of 1.4 on both V and V/K . It undergoes a distinctive color change from yellow to red as the amide bond in the β-lactam ring is hydrolyzed by β-lactamase .Physical And Chemical Properties Analysis

Nitrocefin has a molecular formula of C21H16N4O8S2 and a molecular weight of 516.5 g/mol . It is a solid substance and has a solubility of 100 mg/mL in DMSO (ultrasonic) .Applications De Recherche Scientifique

Détection de l'activité de la bêta-lactamase

La nitrocéfine est largement utilisée comme substrat de céphalosporine chromogène pour la détection rapide de l'activité de la bêta-lactamase . Ce composé présente un changement de couleur rapide et distinctif du jaune au rouge lorsque la liaison amide dans le cycle bêta-lactame est hydrolysée par une bêta-lactamase . Cette réaction caractéristique constitue la base d'un certain nombre de méthodes adaptées à un usage diagnostique .

Études de résistance aux antibiotiques

La résistance aux antibiotiques bêta-lactames tels que la pénicilline, médiée par la bêta-lactamase, est un mécanisme de résistance répandu pour un certain nombre de bactéries, y compris les membres de la famille des Enterobacteriaceae . La this compound, en raison de sa sensibilité à l'hydrolyse par toutes les lactamases connues produites par les bactéries Gram-positives et Gram-négatives , est couramment utilisée pour détecter la présence de ces enzymes et étudier ce mécanisme de résistance .

Développement d'antibiotiques résistants aux bêta-lactamases

La this compound a été utilisée dans des études d'inhibition dans le développement de travaux sur les antibiotiques résistants aux bêta-lactamases . En étudiant comment différents composés affectent le taux de dégradation de la this compound, les chercheurs peuvent obtenir des informations sur les stratégies potentielles pour surmonter la résistance aux antibiotiques médiée par les bêta-lactamases .

Détection des schémas de bêta-lactamase

La this compound s'est avérée extrêmement utile pour la détection des schémas de bêta-lactamase à partir d'extraits de cellules bactériennes sur focalisation isoélectrique . Cela permet aux chercheurs d'identifier et de caractériser différents types de bêta-lactamases en fonction de leur point isoélectrique .

Test de sensibilité

La dégradation de la this compound doit être utilisée pour donner une indication rapide des systèmes d'inactivation des bêta-lactames et le résultat ainsi obtenu prédira, dans la plupart des cas, l'issue des tests de sensibilité avec les antimicrobiens bêta-lactames . Cependant, elle ne doit pas remplacer entièrement les tests de sensibilité conventionnels, car d'autres facteurs influencent également les résultats de ces tests .

Détection de la bêta-lactamase dans des bactéries spécifiques

La dégradation de la this compound s'est avérée très efficace pour détecter les isolats producteurs de bêta-lactamase de Neisseria gonorrhoeae, Haemophilus influenzae et de staphylocoques . D'excellents résultats ont également été obtenus avec certaines bactéries anaérobies, notamment avec les espèces de Bacteroides .

Mécanisme D'action

Target of Action

Nitrocefin is primarily used to detect the presence of beta-lactamase enzymes . These enzymes are produced by various microbes and are an important mediator of bacterial antibiotic resistance .

Mode of Action

As a chromogenic cephalosporin substrate , Nitrocefin undergoes a distinctive color change from yellow to red when the amide bond in the beta-lactam ring is hydrolyzed by beta-lactamase . This allows for rapid detection of beta-lactamase activity .

Biochemical Pathways

The primary biochemical pathway involved in Nitrocefin’s action is the hydrolysis of the amide bond in the beta-lactam ring of the compound by beta-lactamase . This hydrolysis results in the degradation of Nitrocefin, which is visually detectable due to a color change .

Result of Action

The hydrolysis of Nitrocefin by beta-lactamase results in a color change from yellow to red, providing a visual indication of the presence of beta-lactamase . This allows for the rapid detection of beta-lactamase-producing bacterial strains, aiding in the identification of antibiotic resistance .

Action Environment

The action of Nitrocefin can be influenced by various environmental factors. For instance, the sensitivity of the color change can be affected by the concentration of the Nitrocefin solution used in the detection assay . Furthermore, Nitrocefin is light-sensitive, which can impact its stability and efficacy .

Safety and Hazards

Orientations Futures

Nitrocefin is routinely used to detect the presence of beta-lactamase enzymes produced by various microbes . It allows for rapid beta-lactamase detection using few materials and inexpensive equipment . The literature suggests that Nitrocefin and its analogues continue to be of interest in the synthesis of drugs and pharmaceutically oriented molecules .

Analyse Biochimique

Biochemical Properties

Nitrocefin plays a significant role in biochemical reactions, particularly those involving beta-lactamase enzymes . It is sensitive to hydrolysis by all known lactamases produced by both Gram-positive and Gram-negative bacteria . The hydrolysis of Nitrocefin’s amide bond in the beta-lactam ring by beta-lactamase changes its color from yellow to red, providing a visual indication of the enzyme’s presence .

Cellular Effects

The primary cellular effect of Nitrocefin is its interaction with beta-lactamase enzymes . By changing color upon hydrolysis, Nitrocefin provides a rapid and visually observable method to detect the presence of these enzymes in bacterial cells . This can yield clinically relevant information earlier than other tests like MIC or disk diffusion test .

Molecular Mechanism

Nitrocefin’s molecular mechanism of action is centered on its susceptibility to beta-lactamase mediated hydrolysis . Beta-lactamases hydrolyze the amide bond between the carbonyl carbon and the nitrogen in the beta-lactam ring of Nitrocefin . Once hydrolyzed, the degraded Nitrocefin compound rapidly changes color from yellow to red .

Temporal Effects in Laboratory Settings

In laboratory settings, Nitrocefin’s effects can be observed within minutes . Beta-lactamase activity is indicated by a red color within 1-2 minutes . Weak activities may take longer to appear . Nitrocefin is sensitive to light and is usually stored in foil-wrapped bottles at 4°C, where it remains stable for up to 10 days .

Dosage Effects in Animal Models

Currently, there is no available information on the effects of Nitrocefin dosage in animal models. Nitrocefin is primarily used as a laboratory tool for detecting beta-lactamase enzymes in bacterial cultures .

Metabolic Pathways

Nitrocefin is involved in the metabolic pathway related to beta-lactamase enzyme activity . It acts as a substrate for these enzymes, undergoing hydrolysis that results in a color change .

Transport and Distribution

Nitrocefin’s primary use is in detecting beta-lactamase enzymes in bacterial cultures, rather than being used within cells or tissues .

Subcellular Localization

Nitrocefin does not have a specific subcellular localization as it is not typically used within cells . Its primary function is to act as a substrate for beta-lactamase enzymes in a laboratory setting .

Propriétés

IUPAC Name |

(6R,7R)-3-[(E)-2-(2,4-dinitrophenyl)ethenyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O8S2/c26-16(9-14-2-1-7-34-14)22-17-19(27)23-18(21(28)29)12(10-35-20(17)23)4-3-11-5-6-13(24(30)31)8-15(11)25(32)33/h1-8,17,20H,9-10H2,(H,22,26)(H,28,29)/b4-3+/t17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNIIDJCEODSHA-OQRUQETBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318525 | |

| Record name | Nitrocefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41906-86-9 | |

| Record name | Nitrocefin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41906-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrocefin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrocefin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrocefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROCEFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWP54G0J8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of nitrocefin?

A1: Nitrocefin acts as a substrate for β-lactamase enzymes. Upon hydrolysis of its β-lactam ring by these enzymes, it undergoes a distinct color change from yellow to red, enabling the detection of β-lactamase activity [, , , , , , , , ].

Q2: How does nitrocefin interact with its target, β-lactamase?

A2: Nitrocefin binds to the active site of β-lactamase enzymes, mimicking the structure of β-lactam antibiotics. This binding allows the enzyme to initiate hydrolysis of the β-lactam ring in nitrocefin, resulting in the characteristic color change [, , , ].

Q3: What are the downstream effects of nitrocefin hydrolysis by β-lactamases?

A3: The primary downstream effect is the visual or spectrophotometric detection of β-lactamase activity, indicated by the color change of nitrocefin from yellow to red. This color change allows for the identification of β-lactamase-producing bacteria and assessment of enzyme activity [, , , , , , , , ].

Q4: What is the molecular formula and weight of nitrocefin?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of nitrocefin.

Q5: Is there any spectroscopic data available for nitrocefin?

A5: Yes, the research papers mention that nitrocefin exhibits specific absorbance peaks. The intact molecule has a peak at 390 nm, while the hydrolyzed form shows a peak at 485 nm. Additionally, an intermediate species during hydrolysis by certain metallo-β-lactamases displays an absorbance peak at 665 nm [, ].

Q6: How stable is nitrocefin under different conditions?

A6: Nitrocefin exhibits instability in the presence of serum from various species, undergoing degradation beyond simple serum binding []. This degradation is pH-dependent, occurring slower at acidic pH []. Nitrocefin's stability can also be affected by temperature and the presence of other compounds [].

Q7: Are there compatibility issues with nitrocefin in specific applications?

A7: Yes, the presence of albumin in biological samples, like sputum, can lead to non-specific hydrolysis of nitrocefin, potentially causing false-positive results in β-lactamase detection []. This necessitates albumin removal for accurate results [].

Q8: What are the primary applications of nitrocefin?

A8: Nitrocefin is primarily used as a chromogenic substrate for the detection and characterization of β-lactamase enzymes in bacteria. This includes identifying β-lactamase-producing strains and studying the kinetic properties of these enzymes [, , , , , , , , ].

Q9: Have computational methods been applied to study nitrocefin and its interactions?

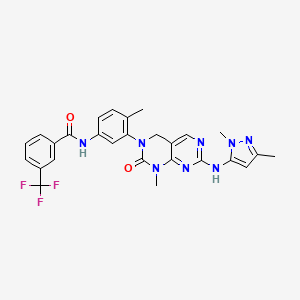

A9: Yes, molecular docking studies have been performed using nitrocefin and its analogs to investigate their binding efficiency with penicillin-binding protein 2a (PBP2a) in S. aureus. These studies suggest the potential for developing new antibacterial drugs based on nitrocefin analogs [].

Q10: How do structural modifications of nitrocefin affect its activity and properties?

A10: Research on nitrocefin analogs indicates that even minor modifications to the 3- and 7-substituents of the cephalosporin core structure can significantly impact its susceptibility to serum degradation and potentially its interaction with β-lactamases [].

Q11: Are there specific formulation strategies to improve nitrocefin stability?

A11: The provided research papers do not delve into specific formulation strategies for nitrocefin.

Q12: What analytical methods are commonly employed to study nitrocefin?

A12: Various techniques are used, including:

- Spectrophotometry: To monitor nitrocefin hydrolysis by measuring the absorbance change at specific wavelengths (e.g., 390 nm for the intact molecule and 485 nm for the hydrolyzed form) [, , ].

- Stopped-flow kinetics: To investigate the rapid kinetic mechanisms of nitrocefin hydrolysis by β-lactamases, often combined with fluorescence or absorbance detection [, , , ].

- Chromatography: Methods like anion and cation exchange chromatography are employed to separate different β-lactamases, facilitating further characterization [].

- Isoelectric focusing (IEF): Used to determine the isoelectric point (pI) of β-lactamases, aiding in their identification and classification [].

Q13: Are there alternative chromogenic substrates for β-lactamase detection?

A13: Yes, other chromogenic substrates like PADAC (pyridine-2-azo-p-dimethylaniline cephalosporin) and CENTA are available. These alternatives may offer advantages in terms of sensitivity, stability, or reaction speed for specific applications or bacterial species [, , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)

![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)